molecular formula C24H25ClN6O3 B2691364 N-(cyclopropylmethyl)-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide CAS No. 1112307-43-3

N-(cyclopropylmethyl)-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide

Cat. No. B2691364
M. Wt: 480.95
InChI Key: ZYMAPFRKHCDJLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclopropylmethyl)-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H25ClN6O3 and its molecular weight is 480.95. The purity is usually 95%.
BenchChem offers high-quality N-(cyclopropylmethyl)-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(cyclopropylmethyl)-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Antagonistic Effects on Serotonin Receptors

The compound has been studied for its effects on serotonin receptors, specifically as an antagonist. In research conducted by Craven, Grahame-Smith, and Newberry (1994), a similar compound, N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2- pyridinyl)cyclohexanecarboxamide (WAY-100635), was found to be a potent and selective 5-HT1A receptor antagonist in the guinea pig dorsal raphe nucleus, indicating potential applications in neurological or psychiatric conditions related to serotonin regulation (Craven, Grahame-Smith, & Newberry, 1994).

2. Synthesis of Novel Heterocycles

The compound's structure has been utilized in the synthesis of novel heterocycles. Dotsenko, Krivokolysko, and Litvinov (2012) demonstrated its use in the synthesis of 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides, a process that holds significance for the development of new medicinal compounds (Dotsenko, Krivokolysko, & Litvinov, 2012).

3. Cancer Cell Poisoning via Respiratory Chain Inhibition

A study by Sica et al. (2019) explored the combination of 1-cyclopropyl-4-(4-[(5-methyl-3-(3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)methyl]pyridin-2-yl)piperazine (BAY87-2243, a compound with a similar structure) with dimethyl α-ketoglutarate for cancer cell poisoning. The combination showed significant antineoplastic effects, suggesting potential applications in cancer therapy (Sica et al., 2019).

4. Tuberculosis GyrB Inhibitors

Jeankumar et al. (2013) reported the design and synthesis of thiazole-aminopiperidine hybrid analogues, which included compounds with a similar structure, as Mycobacterium tuberculosis GyrB inhibitors. This highlights its potential application in developing treatments for tuberculosis (Jeankumar et al., 2013).

5. Anti-Angiogenic and DNA Cleavage Activities

A study by Kambappa et al. (2017) synthesized novel derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide and evaluated their anti-angiogenic and DNA cleavage abilities. This suggests its potential application in cancer treatment due to its ability to block blood vessel formation and interact with DNA (Kambappa et al., 2017).

properties

IUPAC Name

5-amino-N-[(4-chlorophenyl)methyl]-1-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN6O3/c1-14(2)33-19-10-6-17(7-11-19)24-28-20(15(3)34-24)13-31-22(26)21(29-30-31)23(32)27-12-16-4-8-18(25)9-5-16/h4-11,14H,12-13,26H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMAPFRKHCDJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C(=C(N=N3)C(=O)NCC4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-(4-chlorobenzyl)-1-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

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